molecular formula C24H34O5 B1670197 Dehydrocholic acid CAS No. 81-23-2

Dehydrocholic acid

Cat. No.: B1670197
CAS No.: 81-23-2
M. Wt: 402.5 g/mol
InChI Key: OHXPGWPVLFPUSM-KLRNGDHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dehydrocholic acid, a synthetic bile acid, primarily targets the biliary system . It stimulates biliary lipid secretion , playing a significant role in the digestion and absorption of dietary fats.

Mode of Action

This compound induces choleresis , a process that increases bile flow . This is associated with an increase in biliary lipid secretion and a reduction in the secretion of endogenous and/or exogenous biliary components . This compound may decrease bile phospholipid secretion due to a lack of micelle formation by this compound-produced bile . It is also suggested that this compound facilitates direct exchange between bile and plasma due to enhanced permeability of tight junctions in the canalicular membranes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bile secretion pathway . By inducing choleresis, this compound influences the secretion of biliary lipids and other components. This can impact various downstream effects, including the digestion and absorption of dietary fats.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption from the proximal small intestine . As a bile acid, it has the ability to act as both a drug solubilizing and permeation-modifying agent . Therefore, this compound may improve the bioavailability of drugs whose absorption-limiting factors include either poor aqueous solubility or low membrane permeability .

Result of Action

The primary result of this compound’s action is an increase in bile flow . This leads to a stimulation of biliary lipid secretion and a decrease in the secretion of other biliary components . These changes can facilitate the digestion and absorption of dietary fats.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, intestinal bacteria metabolize bile salts during their enterohepatic circulation . This biotransformation can affect the action and efficacy of this compound. Furthermore, the compound’s action can also be influenced by the physiological environment of the gastrointestinal tract, including pH and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Dehydrocholic acid plays a significant role in biochemical reactions. It acts as a hydrocholeretic, increasing bile output to clear increased bile acid load . This property is crucial in the digestion and absorption of fats .

Cellular Effects

This compound influences cell function by inducing choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components . It may decrease bile phospholipid secretion due to a lack of micelle formation by this compound-produced bile .

Molecular Mechanism

The mechanism of action of this compound involves inducing choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components . This compound may decrease bile phospholipid secretion due to a lack of micelle formation by this compound-produced bile .

Dosage Effects in Animal Models

In animal models, specifically dogs, a brisk choleresis can be induced by this compound. Oral this compound (50 mg/kg) produced a considerable increase in bile flow (270%) by increasing secretion of electrolytes and water .

Metabolic Pathways

This compound is involved in the enterohepatic circulation of bile acids, a critical metabolic pathway. Bile acids are synthesized from cholesterol in hepatocytes, secreted across the canalicular membrane, and carried in bile to the gallbladder .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the enterohepatic circulation of bile acids. About 95% of bile acids are actively taken up from the lumen of the terminal ileum efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decholin is synthesized through the oxidation of cholic acid using chromic acid. The reaction involves the conversion of the hydroxyl groups in cholic acid to keto groups, resulting in the formation of dehydrocholic acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Decholin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Decholin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Decholin: Decholin is unique due to its synthetic origin and its specific use as a hydrocholeretic agent. Its ability to increase bile output and clear bile acid load distinguishes it from other bile acids, which may have different therapeutic uses and mechanisms of action .

Properties

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXPGWPVLFPUSM-KLRNGDHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145-41-5 (hydrochloride salt), 7786-84-7 (magnesium salt), 94107-86-5 (lithium salt)
Record name Dehydrocholic acid [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022888
Record name Dehydrocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Dehydrocholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

It is proposed that dehydrocholic acid induces choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components. Dehydrocholic acid may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile. A study suggests that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholic acid facilitates direct exchange between bile and plasma.
Record name Dehydrocholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

81-23-2
Record name 3,7,12-Triketo-5β-cholanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrocholic acid [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrocholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dehydrocholic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholan-24-oic acid, 3,7,12-trioxo-, (5.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dehydrocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dehydrocholic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDROCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH5000009I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

237-240
Record name Dehydrocholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrocholic acid
Reactant of Route 2
Dehydrocholic acid
Reactant of Route 3
Dehydrocholic acid
Reactant of Route 4
Dehydrocholic acid
Reactant of Route 5
Dehydrocholic acid
Reactant of Route 6
Dehydrocholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.